molecular formula C12H16O5S2 B587131 1-Thio-|A-D-glucose 1-Benzenesulfenothioate CAS No. 1189134-15-3

1-Thio-|A-D-glucose 1-Benzenesulfenothioate

Cat. No. B587131
CAS RN: 1189134-15-3
M. Wt: 304.375
InChI Key: BRZSUUGAVYFRNR-PFOINOEHSA-N
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Description

1-Thio-β-D-glucose 1-Benzenesulfenothioate is a chemical compound with the molecular formula C12H16O5S2 and a molecular weight of 304.38 . It is used as a thio-glucose derivative in the enzymic elongation of the β (1→3)-glucan chain .


Molecular Structure Analysis

The molecule contains a total of 36 bonds, including 20 non-H bonds, 6 multiple bonds, 4 rotatable bonds, 6 aromatic bonds, 2 six-membered rings, 4 hydroxyl groups, 1 primary alcohol, 3 secondary alcohols, 1 ether (aliphatic), and 1 disulfide .

Safety and Hazards

The safety and hazards associated with 1-Thio-β-D-glucose 1-Benzenesulfenothioate are not explicitly mentioned in the available sources. It is noted that this compound is for research use only and not intended for diagnostic or therapeutic use .

properties

IUPAC Name

(3S,5S,6S)-2-(hydroxymethyl)-6-(phenyldisulfanyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O5S2/c13-6-8-9(14)10(15)11(16)12(17-8)19-18-7-4-2-1-3-5-7/h1-5,8-16H,6H2/t8?,9-,10?,11+,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRZSUUGAVYFRNR-PFOINOEHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SSC2C(C(C(C(O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)SS[C@H]2[C@H](C([C@@H](C(O2)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70858474
Record name (3S,5S,6S)-2-(Hydroxymethyl)-6-(phenyldisulfanyl)oxane-3,4,5-triol (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70858474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Thio-beta-D-glucose 1-benzenesulfenothioate

CAS RN

1189134-15-3
Record name (3S,5S,6S)-2-(Hydroxymethyl)-6-(phenyldisulfanyl)oxane-3,4,5-triol (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70858474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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